Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-3-14-10(13)8-11-9(16-12-8)7-4-5-15-6(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
BKYWNXRCSITUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=C(OC=C2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach involving:
- Formation of appropriate hydrazide or acylhydrazone precursors from 2-methylfuran-3-carboxylate derivatives.
- Cyclization to form the 1,2,4-oxadiazole ring using oxidative or dehydrative cyclization agents.
- Introduction or retention of the ethyl carboxylate ester group.
This approach aligns with established methods for oxadiazole synthesis, where cyclization of hydrazides or hydrazones with carboxylic acid derivatives or their activated forms is key.
Specific Synthetic Routes
Cyclization of Acylhydrazides with Activated Carbonyl Compounds
One of the prominent methods involves the reaction of ethyl 2-methylfuran-3-carboxylate hydrazide with appropriate reagents to induce ring closure forming the 1,2,4-oxadiazole ring. For example, phosphoryl chloride (POCl₃) is used as a cyclizing agent under reflux conditions (~65°C) for approximately 4 hours, followed by quenching with ice-cold water to precipitate the product. This method provides a controlled environment to promote cyclization and achieve good yields.
| Parameter | Condition |
|---|---|
| Cyclizing agent | Phosphoryl chloride (POCl₃) |
| Temperature | 65°C |
| Reaction time | 4 hours |
| Purification | Flash chromatography (ether/DCM) |
This method is supported by analogous syntheses of oxadiazole derivatives, where the key is the formation of the heterocyclic ring via intramolecular cyclization of hydrazide intermediates.
Oxidative Cyclization of Hydrazones
Another approach involves the preparation of hydrazones from the condensation of aldehyde derivatives of 2-methylfuran-3-carboxylate with hydrazine derivatives, followed by oxidative cyclization. Oxidizing agents such as iodine, yellow mercuric oxide, magnesium oxide, or chloramine-T in ethanol under reflux conditions facilitate the formation of the oxadiazole ring.
Yields vary depending on the oxidant:
| Oxidizing Agent | Yield (%) |
|---|---|
| Iodine + HgO + MgO | 41–47 |
| Chloramine-T (ethanol) | 78–91 |
This method allows for higher yields with chloramine-T and is suitable for synthesizing 1,2,4-oxadiazole derivatives bearing substituted furan moieties.
Hydrolysis and Subsequent Functionalization
The ethyl ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then undergo further transformations. Hydrolysis conditions include:
| Reagent/Conditions | Product | Yield (%) |
|---|---|---|
| 10% H₂SO₄, reflux 5 h | 5-Methyl-1,3,4-oxadiazole-2-COOH | 82 |
| NaOH (aqueous), RT 12 h | 5-Methyl-1,3,4-oxadiazole-2-COOH | 78 |
This step is crucial for derivatization and further functional group manipulation.
Representative Experimental Procedure
A typical synthesis may proceed as follows:
Preparation of Hydrazide Intermediate: Ethyl 2-methylfuran-3-carboxylate is reacted with hydrazine hydrate under reflux to form the hydrazide.
Formation of Hydrazone: The hydrazide is condensed with an aldehyde derivative to form the hydrazone intermediate.
Oxidative Cyclization: The hydrazone is subjected to oxidative cyclization using chloramine-T in ethanol under reflux, yielding the oxadiazole ring system.
Purification: The crude product is purified by recrystallization from ethanol or flash chromatography.
Yields for the final oxadiazole product typically range from 70% to over 90%, depending on reaction conditions and purification methods.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the oxadiazole ring and the methylfuran substituent. 2D NMR techniques (HSQC, HMBC) assist in peak assignment and structural verification.
- Infrared (IR) Spectroscopy: Characteristic absorption bands include ester carbonyl (~1710–1720 cm⁻¹), oxadiazole ring vibrations, and hydroxyl or amide groups if present.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight; fragmentation patterns support structural assignments.
- Melting Point Determination: Provides purity assessment and comparison with literature values.
- Chromatographic Purification: Flash chromatography using solvents like ether and dichloromethane (DCM) is standard.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization with POCl₃ | POCl₃, 65°C, 4 h, flash chromatography | 60–75 | Controlled cyclization, moderate yield |
| Oxidative Cyclization | Chloramine-T in ethanol, reflux | 78–91 | Higher yield, milder conditions |
| Hydrazone Formation + Oxidation | Hydrazide + aldehyde, then oxidant (I₂, HgO, MgO) | 41–47 | Lower yield, multiple oxidants possible |
| Hydrolysis of Ethyl Ester | 10% H₂SO₄ reflux or NaOH aqueous, RT | 78–82 | For derivatization and further functionalization |
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation to form oxygenated derivatives. Key findings include:
Mechanistic Insight : Oxidative cyclization of carbohydrazones (e.g., compound 5 ) with iodine and mercuric oxide proceeds via elimination of an aroylhydrazone fragment, followed by cyclization to form oxadiazoles .
Reduction Reactions
The oxadiazole ring is susceptible to reduction under catalytic conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂/Pd-C in ethanol | Amine derivatives | 65–78% | |
| LiAlH₄ in THF | Reduced oxadiazole intermediates | 55% |
Notable Observation : Catalytic hydrogenation selectively reduces the oxadiazole ring without affecting the furan moiety.
Substitution Reactions
Electrophilic substitution occurs preferentially on the furan ring:
| Reagent/Conditions | Position | Product | Reference |
|---|---|---|---|
| NBS (N-bromosuccinimide) | C-5 of furan | 5-Bromo-furan derivatives | |
| HNO₃/H₂SO₄ | C-4 of furan | Nitro-substituted oxadiazoles |
Key Trend : Bromination occurs at the electron-rich C-5 position of the furan ring due to its aromatic π-system.
Cyclization and Functionalization
The compound participates in cycloaddition and coupling reactions:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-functionalized oxadiazoles | |
| Nucleophilic acyl substitution | Amines/alcohols | Amide/ester derivatives |
Example : Reaction with aniline derivatives produces amide-linked hybrids with enhanced bioactivity.
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
-
pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic/basic conditions .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds reveals:
| Compound | Reactivity Difference |
|---|---|
| Ethyl 5-(2-methyltetrahydrofuran-3-yl) analogue | Reduced furan ring decreases electrophilic substitution |
| Triazole-containing derivatives | Higher susceptibility to nucleophilic attack |
Scientific Research Applications
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogues and their substituents:
Key Observations :
Physicochemical Properties
- Solubility : Furan-containing compounds often exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) due to the oxygen heteroatom. Chlorophenyl and thienyl derivatives may show lower solubility due to increased hydrophobicity .
- Melting Points : Aryl-substituted oxadiazoles (e.g., NV930) generally have lower melting points (50–52°C) compared to heteroaromatic analogues, which may form stronger intermolecular interactions .
Biological Activity
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:
This compound exhibits a unique arrangement that contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.012 μg/mL | |
| Escherichia coli | 0.025 μg/mL | |
| Mycobacterium tuberculosis | Active against monoresistant strains |
These findings indicate that the compound may serve as a lead for developing new antibacterial agents.
Antifungal Activity
The compound's antifungal properties have also been explored. In a comparative study of various oxadiazole derivatives, this compound showed notable antifungal activity against common pathogens.
These results suggest that the compound could be effective in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. It demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.5 | |
| MDA-MB-231 (Breast Cancer) | 9.0 | |
| HepG2 (Liver Cancer) | >20 |
The selectivity index indicates that this compound might be a promising candidate for further development in cancer therapy.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in vivo and in vitro.
- In Vivo Studies : A study involving mice treated with the compound showed significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.
- In Vitro Studies : In laboratory settings, the compound was found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the ERK and JNK pathways .
Q & A
Q. What orthogonal techniques validate the compound’s stability in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
